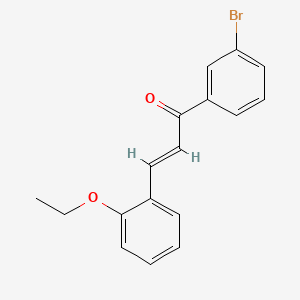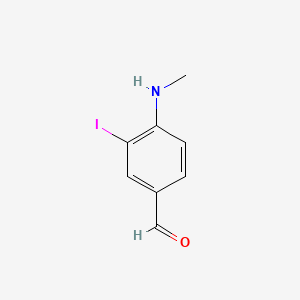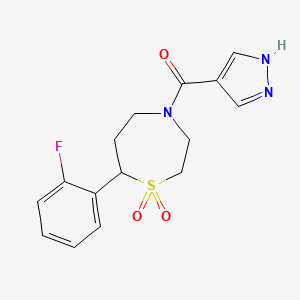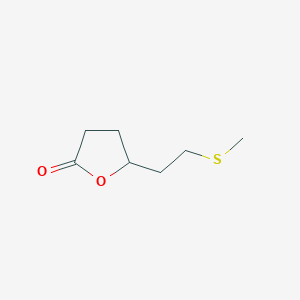![molecular formula C15H15N3 B2965072 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007014-32-5](/img/structure/B2965072.png)
3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole
Overview
Description
3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrole moiety
Mechanism of Action
Target of Action
The primary targets of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This binding interaction inhibits the activity of these enzymes, leading to disruption in the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects the nucleic acid synthesis and fatty acid synthesis pathways respectively . The disruption in these pathways leads to a lack of necessary components for cell growth and replication, affecting the downstream effects such as cell division and proliferation .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell growth and replication due to the disruption in nucleic acid and fatty acid synthesis . This leads to the compound’s potential antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with hydrazine derivatives under reflux conditions. For instance, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another heterocyclic compound with a similar pyrrole moiety.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a dimethylpyrrole-substituted phenyl group makes it a valuable scaffold for developing new compounds with potential therapeutic applications.
Properties
IUPAC Name |
5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZICVBMBKOZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322113 | |
| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821808 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007014-32-5 | |
| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


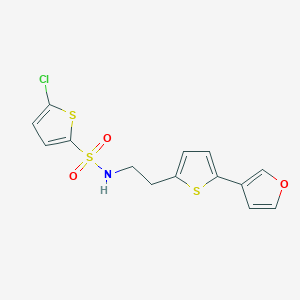
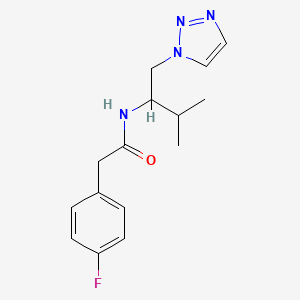
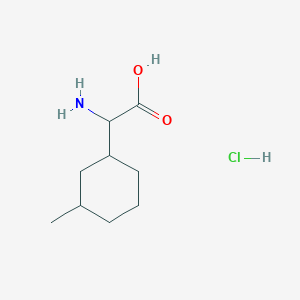
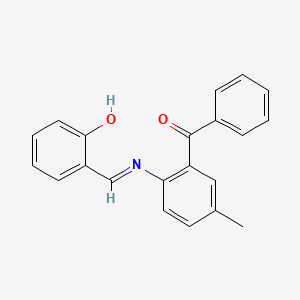
![N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide](/img/structure/B2964995.png)
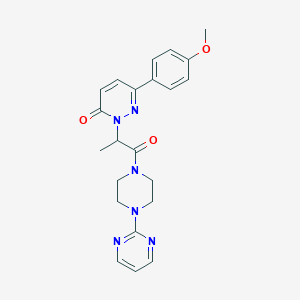
![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2965004.png)
![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)
